tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an aminopropyl group, and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminopropyl derivative under controlled conditions. One common method involves the use of tert-butyl nitrite as a reagent, which facilitates the formation of the desired compound under solvent-free conditions . The reaction conditions often include mild temperatures and the absence of metal catalysts, making the process more environmentally friendly .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
tert-butyl carbamate: A related compound used in similar applications.
tert-butyl nitrite: Another compound with similar reactivity and applications.
tert-butanesulfinamide: Used in asymmetric synthesis and has similar functional groups.
Uniqueness: tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
1867202-45-6 |
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Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C9H20N2O2/c1-7(6-10)11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3/t7-/m1/s1 |
InChI Key |
NVUWUDUEKXDLAG-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CN)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(CN)N(C)C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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